molecular formula C10H15NO4 B13502457 4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid

Cat. No.: B13502457
M. Wt: 213.23 g/mol
InChI Key: CLXZGLDYQSOEGC-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid is a compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . It is a derivative of amino acids and is often used in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar protection and reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the amino group can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid is unique due to its specific structure, which includes a pent-2-ynoic acid backbone and a Boc-protected amino group. This structure provides distinct reactivity and makes it valuable in synthetic chemistry and research applications.

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid, also known by its CAS number 61172-66-5, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₀H₁₅NO₄
  • Molecular Weight : 213.23 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in various biochemical contexts.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it may interact with matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and cancer metastasis.
  • Cell Cycle Regulation :
    • Preliminary studies suggest that this compound may influence cell cycle progression and apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of neuronal signaling pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been noted:

  • Inhibition of HDACs : Histone deacetylase (HDAC) inhibition is a significant mechanism for many anticancer agents. The structural characteristics of this compound suggest it may act similarly to known HDAC inhibitors.
  • Modulation of Signaling Pathways : The compound may affect pathways such as NF-κB and MAPK/ERK, which are involved in inflammation and cellular stress responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionPotential MMP inhibitor; affects tissue remodeling
Cell Cycle RegulationInduces apoptosis in cancer cell lines
NeuroprotectionModulates neuronal signaling

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of structurally related compounds found that modifications in the amino acid backbone significantly influenced their efficacy against various cancer cell lines. The study suggested that the presence of the tert-butoxycarbonyl group enhances stability and bioavailability, leading to improved therapeutic outcomes .

Case Study 2: Neuroprotective Effects

Research on compounds similar to this compound indicated protective effects against oxidative stress-induced neuronal damage. These findings highlight the potential for developing neuroprotective therapies based on this compound's structure .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid

InChI

InChI=1S/C10H15NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,1-4H3,(H,11,14)(H,12,13)

InChI Key

CLXZGLDYQSOEGC-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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